(3-Methylcyclohexyl)hydrazine dihydrochloride

CAS No.: 1210726-73-0

Cat. No.: VC3371862

Molecular Formula: C7H18Cl2N2

Molecular Weight: 201.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1210726-73-0 |

|---|---|

| Molecular Formula | C7H18Cl2N2 |

| Molecular Weight | 201.13 g/mol |

| IUPAC Name | (3-methylcyclohexyl)hydrazine;dihydrochloride |

| Standard InChI | InChI=1S/C7H16N2.2ClH/c1-6-3-2-4-7(5-6)9-8;;/h6-7,9H,2-5,8H2,1H3;2*1H |

| Standard InChI Key | CVUFOCANZNWHMN-UHFFFAOYSA-N |

| SMILES | CC1CCCC(C1)NN.Cl.Cl |

| Canonical SMILES | CC1CCCC(C1)NN.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

(3-Methylcyclohexyl)hydrazine dihydrochloride is a chemical compound with specific identifying parameters that distinguish it in chemical databases and literature.

| Parameter | Value |

|---|---|

| CAS Number | 1210726-73-0 |

| Molecular Formula | C₇H₁₈Cl₂N₂ |

| Molecular Weight | 201.14 g/mol |

| IUPAC Name | (3-methylcyclohexyl)hydrazine dihydrochloride |

| Purity (Commercial) | 97% |

The compound is registered with the CAS number 1210726-73-0, which serves as its unique identifier in chemical databases . Its molecular formula is C₇H₁₈Cl₂N₂, indicating the presence of 7 carbon atoms, 18 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . With a molecular weight of 201.14 g/mol, it falls within the range of small molecule compounds frequently used as building blocks in synthetic chemistry .

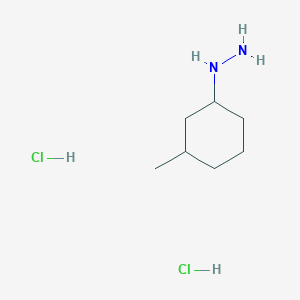

Structural Representation

The structure of (3-methylcyclohexyl)hydrazine dihydrochloride can be represented through various notations used in chemical informatics:

| Structural Notation | Representation |

|---|---|

| SMILES | CC1CCCC(NN)C1.Cl.Cl |

| Canonical SMILES | CC1CCCC(C1)NN.Cl.Cl |

| Standard InChI | InChI=1S/C7H16N2.2ClH/c1-6-3-2-4-7(5-6)9-8;;/h6-7,9H,2-5,8H2,1H3;2*1H |

| Standard InChIKey | CVUFOCANZNWHMN-UHFFFAOYSA-N |

The SMILES notation (CC1CCCC(NN)C1.Cl.Cl) provides a linear representation of the structure, showing a cyclohexane ring with a methyl group at position 3 and a hydrazine group (NN), along with two chloride counterions . The canonical SMILES offers a standardized representation (CC1CCCC(C1)NN.Cl.Cl) that ensures consistency in structural identification across databases. The InChI and InChIKey provide additional standardized identifiers that are used for precise chemical structure identification in databases and literature.

Structural Features

The compound consists of a cyclohexane ring with a methyl substituent at the 3-position and a hydrazine group (-NH-NH₂) attached to the ring. This base structure exists as a dihydrochloride salt, which significantly affects its physical properties and stability.

The parent compound, (3-methylcyclohexyl)hydrazine, has the molecular formula C₇H₁₆N₂, while the dihydrochloride salt includes two hydrochloride molecules, resulting in the formula C₇H₁₈Cl₂N₂ . This salt formation is significant as it enhances stability and typically improves the compound's shelf life and handling properties compared to the free base.

Physical and Chemical Properties

Collision Cross Section Data

Recent analytical studies have provided predicted collision cross-section data for the compound, which is valuable for mass spectrometry identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 129.13863 | 127.9 |

| [M+Na]⁺ | 151.12057 | 137.0 |

| [M+NH₄]⁺ | 146.16517 | 137.1 |

These values represent predicted collision cross-section measurements that can be used in ion mobility mass spectrometry for compound identification and characterization . Such data is particularly valuable when distinguishing between isomers or related compounds in analytical chemistry.

Synthesis and Production

Synthetic Routes

The synthesis of (3-methylcyclohexyl)hydrazine dihydrochloride typically follows established protocols for similar hydrazine derivatives. The primary synthetic route involves:

-

Preparation of the base (3-methylcyclohexyl)hydrazine compound

-

Subsequent salt formation through reaction with hydrochloric acid

The dihydrochloride salt is formed through the protonation of the hydrazine group with hydrochloric acid, creating a stable salt that is easier to handle and store than the free base hydrazine. This process is essential as free hydrazines can be unstable and difficult to store for extended periods.

The salt formation reaction can be represented as:

(3-methylcyclohexyl)hydrazine + 2HCl → (3-methylcyclohexyl)hydrazine dihydrochloride

Industrial Production

For industrial or research-scale production, the compound is typically synthesized under controlled conditions to ensure high purity. Commercial sources provide the compound at approximately 97% purity, making it suitable for research applications and as a building block in synthesis .

Applications in Chemical Research and Industry

Use as a Chemical Building Block

(3-Methylcyclohexyl)hydrazine dihydrochloride serves as a valuable building block in organic synthesis due to the reactivity of the hydrazine functional group. The compound is particularly useful in the construction of:

-

Nitrogen-containing heterocycles

-

Pharmaceutical intermediates

-

Specialized chemical reagents

The hydrazine functionality provides a versatile point for further chemical modifications, making this compound valuable in diverse synthetic pathways.

Applications in Pharmaceutical Research

In pharmaceutical development, the compound finds applications in various stages of drug discovery and development:

-

As an intermediate in the synthesis of active pharmaceutical ingredients (APIs)

-

In the development of novel chemical entities with potential biological activity

-

For structure-activity relationship studies in medicinal chemistry

The compound is specifically noted for its potential use in Buchwald-Hartwig C-N bond and C-O bond formations, which are essential reactions in pharmaceutical synthesis for creating complex molecules. These reaction types are fundamental in constructing the carbon-nitrogen and carbon-oxygen bonds that feature prominently in many pharmaceutical compounds.

Comparison with Related Compounds

It is important to distinguish (3-methylcyclohexyl)hydrazine dihydrochloride from similar compounds, particularly its isomer (4-methylcyclohexyl)hydrazine dihydrochloride. The table below highlights key differences:

| Parameter | (3-Methylcyclohexyl)hydrazine dihydrochloride | (4-Methylcyclohexyl)hydrazine dihydrochloride |

|---|---|---|

| CAS Number | 1210726-73-0 | 1209337-77-8 |

| Methyl Position | 3-position on cyclohexane ring | 4-position on cyclohexane ring |

| InChIKey | CVUFOCANZNWHMN-UHFFFAOYSA-N | LLSHXSSFHDVGIL-UHFFFAOYSA-N |

| SMILES | CC1CCCC(C1)NN.Cl.Cl | CC1CCC(CC1)NN.Cl.Cl |

While these compounds share similar physical properties and chemical reactivity due to the presence of the hydrazine group, the different position of the methyl substituent can lead to subtle differences in reactivity, steric hindrance, and application potential .

| Hazard Type | Classification |

|---|---|

| Skin contact | Potential irritant |

| Eye contact | Potential irritant |

| Respiratory | May cause respiratory irritation |

| Specific target organ toxicity | Possible effects on respiratory system |

While specific toxicological data for (3-methylcyclohexyl)hydrazine dihydrochloride is limited in the available literature, compounds with hydrazine functionality generally require careful handling due to potential irritant properties .

Analytical Characterization

Spectroscopic Analysis

The identification and purity assessment of (3-methylcyclohexyl)hydrazine dihydrochloride can be performed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry (MS) for molecular weight determination

-

Infrared (IR) spectroscopy for functional group identification

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

Mass Spectrometry Data

Mass spectrometry provides critical data for identification:

| Ion Type | Expected m/z |

|---|---|

| [M+H]⁺ | 129.13863 |

| [M+Na]⁺ | 151.12057 |

| [M+NH₄]⁺ | 146.16517 |

These mass spectral values correspond to the ionized forms of the base compound (without the chloride counter-ions) and serve as important reference points for analytical identification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume